2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 3-(trifluoromethoxy)aniline, which is then subjected to chlorination to introduce chlorine atoms at specific positions on the aromatic ring.
Cyclization: The chlorinated intermediate undergoes cyclization with appropriate reagents to form the pyrimidine ring. This step often requires the use of strong acids or bases as catalysts.
Final Chlorination:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to achieve efficient and scalable synthesis. The use of microchannel continuous reaction technology has been reported to replace traditional methods, improving catalytic efficiency and reducing reaction temperatures .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and trifluoromethoxy groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound shares structural similarities with 2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine but differs in the position of chlorine atoms and the presence of a trifluoromethyl group instead of a trifluoromethoxy group.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H5Cl2F3N2O |
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Molecular Weight |
309.07 g/mol |
IUPAC Name |
2,4-dichloro-5-[3-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-9-8(5-17-10(13)18-9)6-2-1-3-7(4-6)19-11(14,15)16/h1-5H |
InChI Key |
LDPNLAXUMUUQEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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